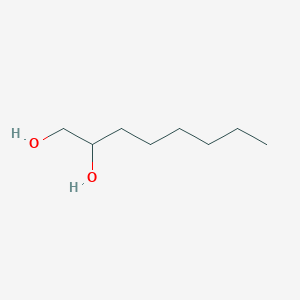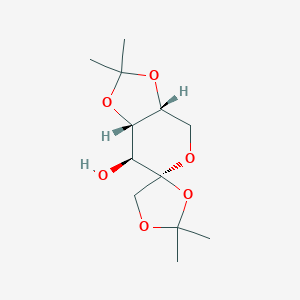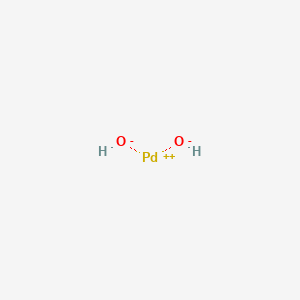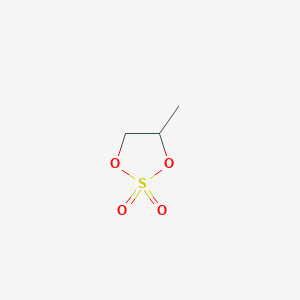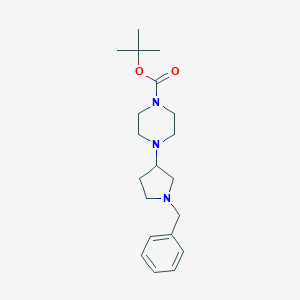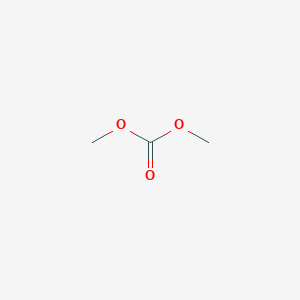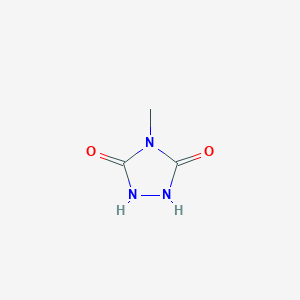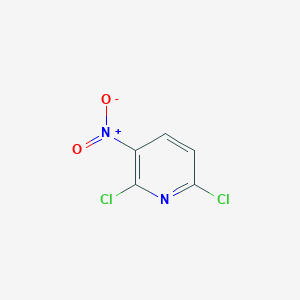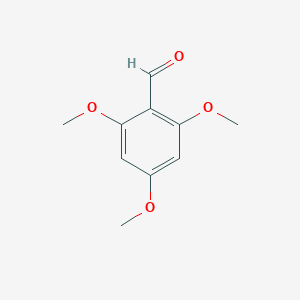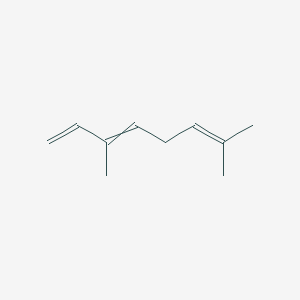
Dimethyl diglycolate
概要
説明
Dimethyl diglycolate, also known as dimethyl 2,2’-oxydiacetate, is a biochemical compound with the molecular formula C6H10O5 and a molecular weight of 162.14 . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of Dimethyl diglycolate consists of six carbon atoms, ten hydrogen atoms, and five oxygen atoms . The exact mass is 162.05300 .Chemical Reactions Analysis
The chemical reactions involving Dimethyl diglycolate have been explored in several studies. For example, one study examined the reaction mechanism for DMO hydrogenation to MG on Cu, Ag, Ni, and Ru catalysts .Physical And Chemical Properties Analysis
Dimethyl diglycolate has a density of 1.15g/cm3, a boiling point of 211.3ºC at 760 mmHg, and a melting point of 36℃ . Its flash point is 84.1ºC .科学的研究の応用
- Dimethyl diglycolate is a building block for biodegradable polymers. Researchers have explored its incorporation into sequence-controlled copolyesters, such as poly(1,4-butylene diglycolate)-2,5-furandicarboxylate (poly(GBGF)). These copolymers exhibit higher melting temperatures ™ and enhanced biodegradability in seawater compared to their random counterparts .
- Scientists use dimethyl diglycolate in proteomics research. It plays a role in sample preparation, protein labeling, and mass spectrometry analysis. Its stability and compatibility with biological samples make it valuable in this field .
Biodegradable Polymers
Proteomics Research
作用機序
Target of Action
Dimethyl diglycolate, also known as 2,2’-oxydiacetic acid dimethyl ester, is a chemical compound used in various industrial applications . . It’s primarily used in the synthesis of high-performance resins such as polyester resins, polyurethane, and photocurable resins .
Mode of Action
The mode of action of dimethyl diglycolate is largely dependent on its chemical properties and the context of its use. As a chemical intermediate, it reacts with other compounds to form new products. For instance, it’s produced by the reaction of diglycolic acid and methanol . .
Biochemical Pathways
It’s worth noting that related compounds, such as dimethyl fumarate, have been studied for their involvement in biological pathways, such as the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway .
Pharmacokinetics
It’s known to be a stable compound with low volatility and good solubility in water, alcohols, and ether solvents .
Result of Action
The results of dimethyl diglycolate’s action are largely dependent on its use in chemical reactions. For instance, it’s used as a raw material in the synthesis of high-performance resins, where it contributes to the properties of the final product . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRTUQUAYLJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220673 | |
| Record name | Acetic acid, oxydi-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diglycolate | |
CAS RN |
7040-23-5 | |
| Record name | 1,1′-Dimethyl 2,2′-oxybis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7040-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, oxydi-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, oxydi-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of dimethyl diglycolate highlighted in the provided research papers?
A: The research papers primarily focus on utilizing dimethyl diglycolate as a starting material for synthesizing various 3,4-disubstituted furan-2,5-dicarboxylic acids. [, , ] This is achieved through a condensation reaction with different 1,2-carbonyl compounds like benzil, glyoxal trimer dihydrate, and diethyl oxalate.
Q2: What are the advantages of the synthesis methods described in these papers?
A2: The described synthesis methods offer several advantages:
- Conciseness: The reactions are generally one-step procedures, simplifying the synthesis process. [, ]
- Efficiency: The reported yields for the target furan-2,5-dicarboxylic acids are high, ranging from 69.1% to 98.6%. [, ]
- Versatility: By varying the 1,2-carbonyl compound used, different 3,4-disubstituted furan-2,5-dicarboxylic acids can be synthesized. [, ]
Q3: What are the differences in reaction conditions used in the presented research?
A3: While both studies utilize dimethyl diglycolate and 1,2-carbonyl compounds for the synthesis, they differ in the specific conditions:
- Solvent: One study employs methanol as the solvent, [] while the other uses cyclohexane. []
- Catalyst: One study uses sodium methoxide (CH3ONa) as a base catalyst, [] while the other uses potassium hydroxide (KOH). []
- Reaction time: Reaction times vary slightly, with one study reporting 6 hours [] and the other 6-8 hours. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

